

5-Chloroisoquinolin-6-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloroisoquinolin-6-amine

Cat. No.: B3029179

[Get Quote](#)

Introduction

In the landscape of medicinal chemistry and organic synthesis, the isoquinoline scaffold is a privileged structure, forming the core of numerous alkaloids and pharmacologically active compounds.^[1] Among its many derivatives, **5-Chloroisoquinolin-6-amine** stands out as a critical building block. Its unique substitution pattern—an electron-withdrawing chlorine atom and an electron-donating amine group on the fused benzene ring—creates a molecule with distinct reactivity and vast potential for creating diverse and complex molecular architectures.^[2]

This guide provides an in-depth technical overview of **5-Chloroisoquinolin-6-amine**, designed for researchers, scientists, and drug development professionals. We will explore its core chemical properties, structure, synthesis, and applications, offering field-proven insights into its utility as a versatile intermediate in modern chemical research.

Chemical Identity and Structure

5-Chloroisoquinolin-6-amine is a heterocyclic aromatic compound. The core structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring. The placement of the chlorine atom at the 5-position and the amino group at the 6-position is crucial, as it significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions in biological systems.^[3]

The presence of the nucleophilic amino group and the chlorine atom, which can participate in various coupling reactions, makes this compound a valuable starting material for constructing

more complex molecules.[2][3]

Caption: 2D structure of **5-Chloroisoquinolin-6-amine**.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of **5-Chloroisoquinolin-6-amine**.

Property	Value	Source
CAS Number	566943-99-5	[4]
Molecular Formula	C ₉ H ₇ ClN ₂	[4]
Molecular Weight	178.62 g/mol	[3][4]
Density	1.4±0.1 g/cm ³	[4]
Boiling Point	354.9±22.0 °C at 760 mmHg	[4]
Flash Point	168.4±22.3 °C	[4]
LogP	1.65	[4]
PSA (Polar Surface Area)	38.91 Å ²	[4]
Index of Refraction	1.712	[4]

Synthesis and Reactivity

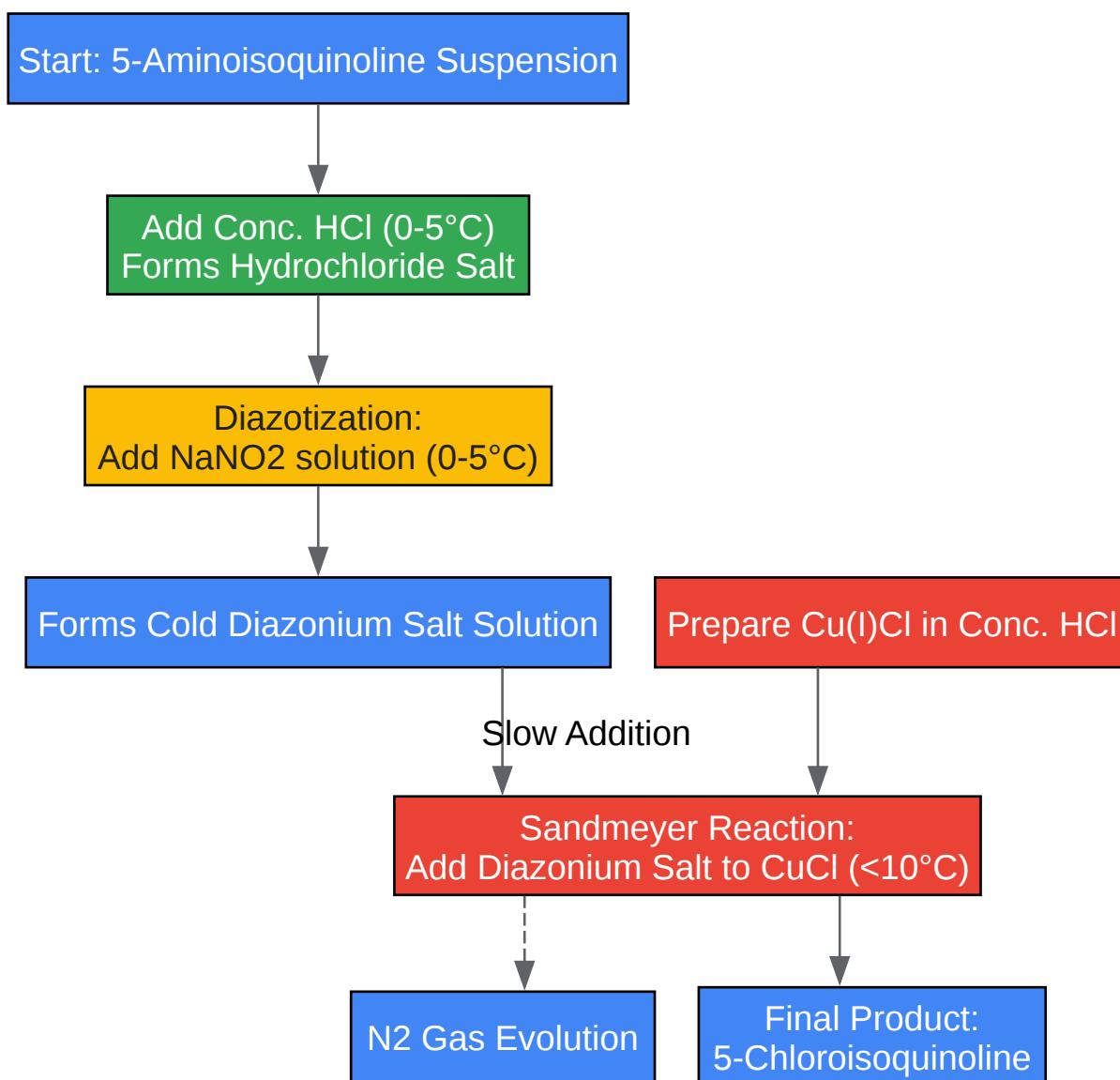
The synthesis of substituted isoquinolines is a well-trodden path in organic chemistry. While specific, detailed protocols for the direct synthesis of **5-Chloroisoquinolin-6-amine** are not abundant in public-facing literature, its synthesis can be inferred from established methodologies for related compounds.

A common strategy for producing amino-chloro-isoquinolines involves the reduction of a corresponding nitro-chloro precursor. For instance, the synthesis of the isomeric 5-Amino-1-chloroisoquinoline is achieved by the reduction of 1-chloro-5-nitroisoquinoline using stannous chloride dihydrate.[5] This suggests a plausible and robust pathway for synthesizing the target

compound would involve a similar selective reduction of a 5-chloro-6-nitroisoquinoline intermediate.

Conceptual Synthetic Workflow

The following workflow illustrates a logical, multi-step synthesis for a related compound, which serves as a model for how **5-Chloroisoquinolin-6-amine** could be prepared. This process highlights the conversion of an amine to a halide via a diazonium salt, a cornerstone of aromatic chemistry.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for Sandmeyer reaction on an aminoisoquinoline.[\[2\]](#)

Detailed Protocol: Synthesis of 5-Amino-1-chloroisoquinoline (An Analogous Protocol)

This protocol, adapted from patent literature for a structural isomer, demonstrates a reliable method for reducing a nitro group to an amine on a chloroisoquinoline scaffold.[\[5\]](#) This method is highly relevant for researchers planning a synthesis of **5-Chloroisoquinolin-6-amine** from a nitro precursor.

Objective: To synthesize 5-Amino-1-chloroisoquinoline from 1-chloro-5-nitroisoquinoline.

Materials:

- 1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol)
- Stannous chloride dihydrate (2.4 g, 11 mmol)
- Ethyl acetate (EtOAc, 50 mL)
- Ice-water
- Aqueous Sodium Carbonate (Na_2CO_3)
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- A mixture of 1-chloro-5-nitroisoquinoline, stannous chloride dihydrate, and EtOAc is stirred under reflux in a nitrogen atmosphere for 3 hours.[\[5\]](#)
- Rationale: Stannous chloride (SnCl_2) is a classical and effective reducing agent for converting aromatic nitro groups to primary amines, especially when other reducible functional groups are present. Refluxing in EtOAc provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

- After cooling, the mixture is poured into ice-water and basified to a pH of 10.0 with aqueous Na_2CO_3 .^[5]
- Rationale: The acidic tin salts formed during the reaction must be neutralized to deprotonate the product amine, rendering it soluble in the organic solvent. Basification also precipitates tin hydroxides, aiding in their removal.
- The organic phase is separated, and the aqueous phase is extracted with EtOAc .^[5]
- The combined organic layers are washed with brine, dried over Na_2SO_4 , and concentrated under vacuum.^[5]
- Rationale: Washing with brine removes residual water and inorganic salts. Drying with anhydrous Na_2SO_4 removes trace water from the organic solvent before evaporation.
- The resulting residue is purified by column chromatography on silica gel to yield the product as a light yellow solid.^[5]

Applications in Research and Drug Discovery

Halogenated aminoisoquinolines like **5-Chloroisoquinolin-6-amine** are valuable building blocks in medicinal chemistry.^[3] The isoquinoline core is a known scaffold for developing novel therapeutic agents, particularly kinase inhibitors, due to its ability to mimic the purine ring of ATP and bind within the ATP-binding site of kinases.^[6]

The specific utility of this compound includes:

- Pharmaceutical Intermediates: It serves as a crucial starting material for synthesizing more complex molecules targeting a range of diseases. The chloro- and amino- groups provide two distinct points for functionalization, allowing for the generation of diverse chemical libraries.^{[2][3]}
- Kinase Inhibitor Development: The general class of chloro-substituted quinolines and isoquinolines is integral to the design of inhibitors for signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.^[6]

- **Heterocyclic Chemistry:** The compound is a versatile intermediate for constructing more complex fused ring systems and other novel heterocyclic frameworks.^[3] The chlorine atom can be displaced or used in cross-coupling reactions, while the amine group can be acylated, alkylated, or used in cyclization reactions.

The positioning of the functional groups significantly impacts the electronic distribution and, consequently, the biological activity and reactivity of the compound compared to its isomers.^[3] This makes **5-Chloroisoquinolin-6-amine** a unique tool for structure-activity relationship (SAR) studies.

Conclusion

5-Chloroisoquinolin-6-amine is a strategically important chemical intermediate with significant potential in organic synthesis and drug discovery. Its defined structure, combined with the dual functionality of its chloro and amino substituents, provides chemists with a versatile platform for molecular exploration. The insights and protocols detailed in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this compound in their work, from benchtop synthesis to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
2. benchchem.com [benchchem.com]
3. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
4. 5-Chloroisoquinolin-6-amine | CAS#:566943-99-5 | Chemsoc [chemsoc.com]
5. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
6. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [5-Chloroisoquinolin-6-amine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029179#5-chloroisoquinolin-6-amine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b3029179#5-chloroisoquinolin-6-amine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com